1-(1,1-Difluoroethyl)-3-nitrobenzene
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Overview
Description
1-(1,1-Difluoroethyl)-3-nitrobenzene is an organic compound that features a benzene ring substituted with a nitro group and a 1,1-difluoroethyl group
Preparation Methods
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions to ensure the successful attachment of the difluoroethyl group to the aromatic ring.
Industrial production methods for such compounds often involve large-scale reactions using similar catalytic processes, ensuring high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
1-(1,1-Difluoroethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoroethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or nickel, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
1-(1,1-Difluoroethyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is explored for its potential therapeutic applications, particularly in drug design and development.
Industry: The compound is used in the production of various materials and chemicals, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(1,1-Difluoroethyl)-3-nitrobenzene exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological targets.
Comparison with Similar Compounds
1-(1,1-Difluoroethyl)-3-nitrobenzene can be compared with other similar compounds, such as:
1,1-Difluoroethyl chloride: Used as a reagent for introducing the difluoroethyl group.
1,1-Difluoroethane: Another difluoroethylated compound with different applications.
2,2-Dichloro-1,1-difluoroethyl methyl ether: Used as an anesthetic agent.
The uniqueness of this compound lies in its combination of the nitro and difluoroethyl groups, which impart distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-8(9,10)6-3-2-4-7(5-6)11(12)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIVJDGDHLGQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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